molecular formula C14H12BrN3O3 B5763157 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide CAS No. 416871-72-2

3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide

Cat. No. B5763157
CAS RN: 416871-72-2
M. Wt: 350.17 g/mol
InChI Key: MTUCBVLCDDFRMQ-CAOOACKPSA-N
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Description

3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide, also known as FFA4 agonist, is a potent and selective agonist for the free fatty acid receptor 4 (FFA4). FFA4 is a G protein-coupled receptor that is expressed in various tissues including adipose tissue, pancreas, and immune cells. FFA4 has been shown to play a role in glucose homeostasis, inflammation, and lipid metabolism.

Mechanism of Action

3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist activates 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor, which is coupled to Gαq/11 and Gαi/o proteins. Activation of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor leads to the activation of intracellular signaling pathways including phospholipase C, protein kinase C, and mitogen-activated protein kinase. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been shown to promote insulin secretion, reduce inflammation, and improve lipid metabolism through activation of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor.
Biochemical and Physiological Effects
3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been shown to have various biochemical and physiological effects. It has been shown to increase glucose-stimulated insulin secretion in pancreatic beta cells. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been shown to improve lipid metabolism by increasing fatty acid oxidation and reducing lipogenesis.

Advantages and Limitations for Lab Experiments

3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has several advantages for lab experiments. It is a potent and selective agonist for 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor, which allows for specific activation of the receptor. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist also has good solubility in aqueous solutions, which allows for easy administration in animal models. However, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has limitations for lab experiments. It has a short half-life in vivo, which requires frequent dosing in animal models. In addition, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has not been extensively studied in human clinical trials.

Future Directions

There are several future directions for research on 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist. One direction is to investigate the potential therapeutic effects of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist in human clinical trials. Another direction is to investigate the role of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist in regulating immune cell function and inflammation. Additionally, future research could investigate the potential of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist as a therapeutic target for cancer and other diseases.

Synthesis Methods

The synthesis of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist involves the reaction of 3-bromo-N-(2-hydroxyethyl)benzamide with 2-furylhydrazine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with oxalyl chloride and dimethylformamide to yield 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide. The synthesis method has been optimized to achieve high yield and purity of the product.

Scientific Research Applications

3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been used in various scientific research applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has also been shown to reduce inflammation and improve lipid metabolism in animal models of obesity. In addition, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been investigated as a potential therapeutic target for inflammatory bowel disease, asthma, and cancer.

properties

IUPAC Name

3-bromo-N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3/c15-11-4-1-3-10(7-11)14(20)16-9-13(19)18-17-8-12-5-2-6-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUCBVLCDDFRMQ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide

CAS RN

416871-72-2
Record name 3-BROMO-N-(2-(2-(2-FURYLMETHYLENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
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